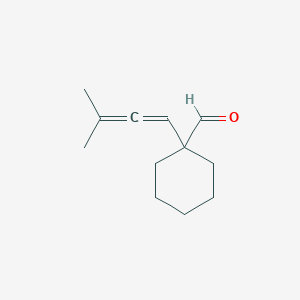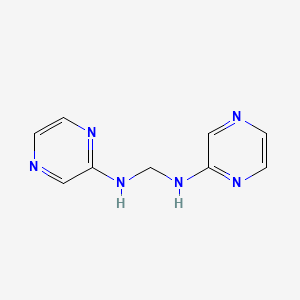
N,N'-Di(pyrazin-2-yl)methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di(pyrazin-2-yl)methanediamine is a chemical compound with the molecular formula C10H10N6 It is characterized by the presence of two pyrazine rings attached to a central methanediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(pyrazin-2-yl)methanediamine typically involves the reaction of pyrazine-2-carboxaldehyde with methanediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2 Pyrazine-2-carboxaldehyde} + \text{Methanediamine} \rightarrow \text{N,N’-Di(pyrazin-2-yl)methanediamine} ]
Industrial Production Methods
Industrial production methods for N,N’-Di(pyrazin-2-yl)methanediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,N’-Di(pyrazin-2-yl)methanediamine.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di(pyrazin-2-yl)methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce pyrazine-2-ylmethanamine derivatives.
Applications De Recherche Scientifique
N,N’-Di(pyrazin-2-yl)methanediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mécanisme D'action
The mechanism of action of N,N’-Di(pyrazin-2-yl)methanediamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di(4-pyridinyl)methanediamine: Similar structure but with pyridine rings instead of pyrazine rings.
N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Contains thiadiazole rings instead of pyrazine rings.
Uniqueness
N,N’-Di(pyrazin-2-yl)methanediamine is unique due to the presence of pyrazine rings, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
93546-94-2 |
|---|---|
Formule moléculaire |
C9H10N6 |
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
N,N'-di(pyrazin-2-yl)methanediamine |
InChI |
InChI=1S/C9H10N6/c1-3-12-8(5-10-1)14-7-15-9-6-11-2-4-13-9/h1-6H,7H2,(H,12,14)(H,13,15) |
Clé InChI |
XNKYPFCWWPVMAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)NCNC2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


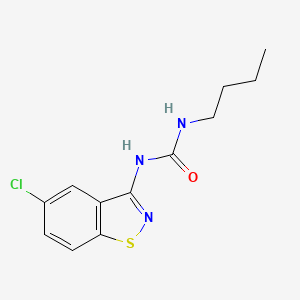
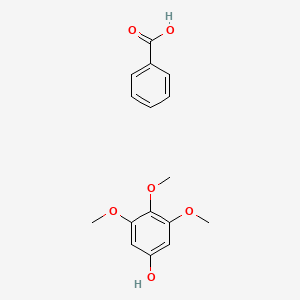
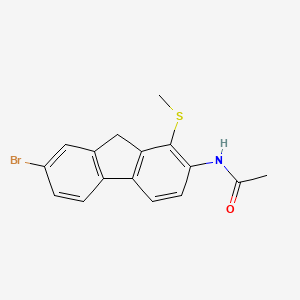
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
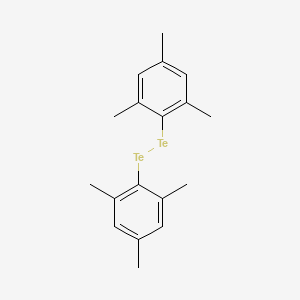
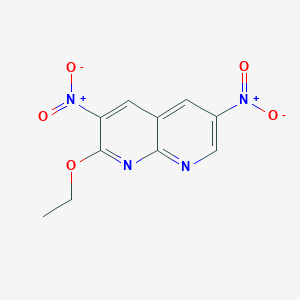
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)

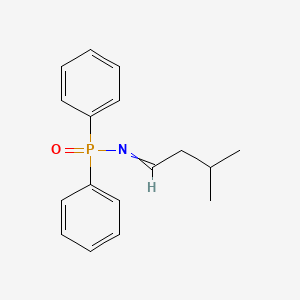
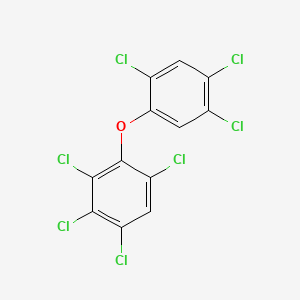
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
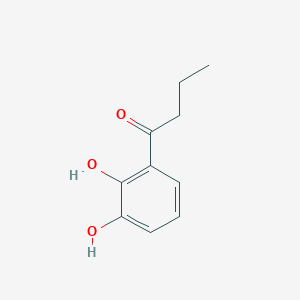
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
